{5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
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Overview
Description
{5-cyclopropyl-3-azabicyclo[311]heptan-1-yl}methanol is a chemical compound with a unique bicyclic structure It is characterized by the presence of a cyclopropyl group and an azabicycloheptane ring system, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable bicyclic ketone, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
{5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The cyclopropyl and azabicycloheptane moieties can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives, and substituted compounds with modified functional groups .
Scientific Research Applications
{5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol: Similar bicyclic structure with a phenyl group instead of a cyclopropyl group.
{2-azabicyclo[3.1.1]heptan-1-yl}methanol: Similar bicyclic structure but with different substituents.
Uniqueness
{5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
2731008-37-8 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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